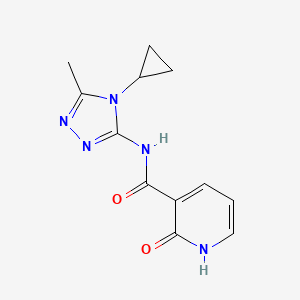
3-(1-Methylimidazol-2-yl)-5-(1-phenylbutan-2-yl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Methylimidazol-2-yl)-5-(1-phenylbutan-2-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. The compound is a derivative of oxadiazole, a heterocyclic organic compound that has been extensively studied for its diverse biological activities.
Wirkmechanismus
The exact mechanism of action of 3-(1-Methylimidazol-2-yl)-5-(1-phenylbutan-2-yl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that the compound may act by modulating the activity of certain enzymes and receptors in the body. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have reported that 3-(1-Methylimidazol-2-yl)-5-(1-phenylbutan-2-yl)-1,2,4-oxadiazole exhibits various biochemical and physiological effects. For example, it has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, it has been shown to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10). The compound has also been reported to exhibit antinociceptive effects, reducing pain sensitivity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(1-Methylimidazol-2-yl)-5-(1-phenylbutan-2-yl)-1,2,4-oxadiazole in lab experiments is its diverse biological activities. The compound exhibits various properties that make it a potential therapeutic agent for various diseases. Additionally, the synthesis method for the compound is relatively simple and yields a high purity and yield of the product. However, one limitation of using the compound in lab experiments is its potential toxicity. Studies have reported that the compound may exhibit toxic effects at high doses, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 3-(1-Methylimidazol-2-yl)-5-(1-phenylbutan-2-yl)-1,2,4-oxadiazole. One potential direction is the further investigation of its potential as an anticancer agent. Studies have reported that the compound exhibits promising anticancer activity, and further research may lead to the development of novel cancer therapies. Additionally, the compound's potential as a neuroprotective agent has been suggested, and further studies may elucidate its mechanism of action and potential therapeutic applications in neurological diseases. Finally, the compound's potential as an anti-inflammatory agent warrants further investigation, as it may have potential therapeutic applications in various inflammatory diseases.
Synthesemethoden
The synthesis of 3-(1-Methylimidazol-2-yl)-5-(1-phenylbutan-2-yl)-1,2,4-oxadiazole involves the reaction of 2-(1-methylimidazol-2-yl)acetic acid with 1-phenylbutan-2-ol in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then treated with hydrazine hydrate to yield the final product. This method has been reported to yield a high purity and yield of the compound.
Wissenschaftliche Forschungsanwendungen
3-(1-Methylimidazol-2-yl)-5-(1-phenylbutan-2-yl)-1,2,4-oxadiazole has been studied for its potential as a therapeutic agent in various scientific research studies. The compound has been reported to exhibit anticonvulsant, anti-inflammatory, and analgesic properties. Additionally, it has been studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
3-(1-methylimidazol-2-yl)-5-(1-phenylbutan-2-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-3-13(11-12-7-5-4-6-8-12)16-18-14(19-21-16)15-17-9-10-20(15)2/h4-10,13H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTAKQCZEAGKDSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1)C2=NC(=NO2)C3=NC=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Methylimidazol-2-yl)-5-(1-phenylbutan-2-yl)-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-hydroxy-N-methyl-N-[(2-propan-2-ylpyrimidin-5-yl)methyl]pyridine-3-carboxamide](/img/structure/B7438280.png)
![2-[(2-Chloroimidazo[1,2-a]pyridin-3-yl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7438284.png)
![N-cyclohexyl-2-[5-[2-(2,3,5-trimethylphenoxy)ethyl]-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B7438288.png)
![1-[4-[[benzyl(methyl)amino]methyl]piperidin-1-yl]-2-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one](/img/structure/B7438295.png)
![4-(2-methoxyethyl)-N-[phenyl(1H-1,2,4-triazol-5-yl)methyl]pyridin-2-amine](/img/structure/B7438303.png)
![1-[(4-Fluorophenyl)methyl]-3-(5-fluoropyridin-2-yl)urea](/img/structure/B7438310.png)
![2-amino-4-[[[1-(5-bromo-4-methylpyridin-2-yl)pyrrolidin-3-yl]-methylamino]methyl]-1H-pyrimidin-6-one](/img/structure/B7438326.png)
![3-(1H-pyrazol-5-yl)-N-[1-(pyridin-4-ylmethyl)pyrazol-3-yl]piperidine-1-carboxamide](/img/structure/B7438343.png)
![5-But-2-ynyl-1-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7438350.png)

![N-(6-chloropyridin-3-yl)spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-carboxamide](/img/structure/B7438367.png)
![1-(1,1a,6,6a-Tetrahydrocyclopropa[a]inden-1-yl)-3-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)urea](/img/structure/B7438368.png)
![N-[1H-imidazol-2-yl(pyridin-3-yl)methyl]-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethanamine](/img/structure/B7438373.png)